molecular formula C14H9ClO4 B290693 1,3-Benzodioxol-5-yl 2-chlorobenzoate

1,3-Benzodioxol-5-yl 2-chlorobenzoate

Cat. No.: B290693
M. Wt: 276.67 g/mol
InChI Key: RNCUQUYXSSOJKV-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl 2-chlorobenzoate is an ester derivative featuring a 1,3-benzodioxole moiety linked via an oxygen atom to a 2-chlorobenzoate group. Notably, derivatives of 1,3-benzodioxole are frequently studied for their role in kinase inhibition, as demonstrated by compounds like 9j (1,3-benzodioxol-5-yl-substituted), which exhibits selective inhibitory activity against the protein kinase SsCK1 (IC50 = 1.4 μM) . The 2-chlorobenzoate group may further enhance pharmacological properties by influencing electronic distribution and steric interactions.

Properties

Molecular Formula

C14H9ClO4

Molecular Weight

276.67 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2-chlorobenzoate

InChI

InChI=1S/C14H9ClO4/c15-11-4-2-1-3-10(11)14(16)19-9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2

InChI Key

RNCUQUYXSSOJKV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Analogues Against SsCK1 and HsCDK5-p25

Compound Substituent Position/Group SsCK1 IC50 (μM) HsCDK5-p25 IC50 (μM) Selectivity
9j Arylmethylamino: 1,3-Benzodioxol-5-yl 1.4 N/A High
9n Arylmethylamino: Dihydro-benzodioxinyl 2.0 N/A Moderate
9h 5-Arylidene: 1,3-Benzodioxol-5-yl 6.6 1.1 Low
9i 5-Arylidene: Dihydro-benzodioxinyl 5.4 1.3 Low

The data highlights that 1,3-benzodioxol-5-yl substitution on the arylmethylamino moiety (9j) confers superior selectivity and potency compared to its placement on the arylidene group (9h). The bulkier dihydro-benzodioxinyl group (9n) reduces activity slightly, suggesting steric hindrance may play a role .

Electronic Properties and Reactivity

The 1,3-benzodioxol group contributes to electronic characteristics critical for binding interactions. DFT studies on 1-(1,3-Benzodioxol-5-yl) thiourea reveal a HOMO-LUMO energy gap of 4.23 eV, indicating moderate charge transfer efficiency. While direct data for 1,3-Benzodioxol-5-yl 2-chlorobenzoate is lacking, the electron-withdrawing chlorine atom in 2-chlorobenzoate likely polarizes the ester linkage, enhancing electrophilicity and interaction with biological targets.

Pharmacological Potential vs. Quinazoline Derivatives

Quinazoline derivatives bearing 1,3-benzodioxol-5-yl groups (e.g., 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one ) exhibit broad bioactivity, including antibacterial and antifungal effects . In contrast, this compound’s activity is more specialized, targeting kinases. This distinction underscores the importance of the ester linkage and chlorobenzoate group in modulating target specificity.

Structural Analogues in Ester Chemistry

Other benzoate esters with chlorinated phenyl groups (e.g., 3-[(2-chlorobenzoyl)oxy]phenyl 2-chlorobenzoate , CAS 500191-99-1) share structural similarities but lack the 1,3-benzodioxole moiety. These compounds may exhibit differing solubility and metabolic stability profiles due to reduced aromatic oxygen content .

Table 2: Structural Analogues of 2-Chlorobenzoate Esters

Compound (CAS) Key Structural Features Potential Applications
500191-99-1 Bis-chlorobenzoate ester Unknown (data limited)
491596-77-1 Methoxypropan-2-yl 2-chlorobenzoate Industrial synthesis

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